molecular formula C7H13N3S B13249011 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine

1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine

Cat. No.: B13249011
M. Wt: 171.27 g/mol
InChI Key: CENHCNQFTBHEIQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is a chemical compound for research and industrial use only. It is not for diagnostic or therapeutic uses. As a derivative of the pyrazol-5-amine scaffold, this compound serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . Pyrazole derivatives are a fundamental class of nitrogen-containing heterocycles known for their diverse biological activities and are frequently explored in the development of new pharmaceutical agents . The specific molecular structure of this compound, featuring an ethylsulfanyl substituent, makes it a potential intermediate for the synthesis of more complex molecules. Researchers utilize such pyrazole amines in the design and discovery of compounds with potential biological activities, which may include antimicrobial, antifungal, and anti-inflammatory properties, among others . This product is strictly for research purposes and is not intended for personal use.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

2-ethyl-5-ethylsulfanylpyrazol-3-amine

InChI

InChI=1S/C7H13N3S/c1-3-10-6(8)5-7(9-10)11-4-2/h5H,3-4,8H2,1-2H3

InChI Key

CENHCNQFTBHEIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)SCC)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. A typical approach involves:

  • Step 1: Reaction of ethyl hydrazine or substituted hydrazines with β-ketoesters or β-diketones to form 1-substituted pyrazoles.
  • Step 2: Cyclization under acidic or basic conditions to close the pyrazole ring.

For example, the condensation of ethylhydrazine with an appropriate β-ketoester can yield 1-ethyl-pyrazol-5-amine intermediates, which can be further functionalized.

Introduction of the Ethylsulfanyl Group

The ethylsulfanyl substituent at the 3-position can be introduced via nucleophilic substitution or thiolation reactions:

  • Method A: Reaction of 3-halo-pyrazole intermediates with ethanethiol or its anion to substitute the halogen with an ethylsulfanyl group.
  • Method B: Direct thiolation using sulfur-containing reagents under controlled conditions to install the ethylsulfanyl moiety.

This step often requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Amination at the 5-Position

The amino group at position 5 is generally introduced by:

  • Direct amination of a 5-halopyrazole precursor via nucleophilic substitution with ammonia or amine sources, or
  • Reduction of nitro or other nitrogen-containing precursors at the 5-position.

N-Ethylation

The ethyl group on the nitrogen (N-1) can be introduced by:

  • Alkylation of the pyrazole nitrogen using ethyl halides (e.g., ethyl bromide) in the presence of a base, or
  • Employing ethyl-substituted hydrazines in the initial ring formation step.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Product Intermediate
1 Pyrazole ring formation Ethylhydrazine + β-ketoester, reflux in ethanol 1-ethyl-pyrazol-5-one
2 Halogenation NBS (N-bromosuccinimide) or similar at C-3 3-bromo-1-ethyl-pyrazol-5-one
3 Thiolation Ethanethiol + base (e.g., NaH) 3-(ethylsulfanyl)-1-ethyl-pyrazol-5-one
4 Reduction/Amination NH3 or reducing agent (e.g., SnCl2/HCl) 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine

This sequence is inferred from established pyrazole chemistry and related compounds, as direct literature procedures for this exact compound are scarce but can be extrapolated from analogs such as 1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine.

Analytical and Purification Considerations

  • Purification: Chromatographic techniques such as column chromatography or recrystallization are employed to isolate pure product.
  • Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis.
  • Storage: Typically stored in a cool, dry environment protected from light and moisture to preserve stability.

Summary Table of Preparation Methods

Preparation Step Common Reagents/Conditions Notes
Pyrazole ring synthesis Ethylhydrazine + β-ketoester, reflux in ethanol Forms 1-ethyl-pyrazol core
Halogenation at C-3 NBS or similar brominating agent Prepares site for thiolation
Thiolation (ethylsulfanyl introduction) Ethanethiol + base (NaH, K2CO3) Nucleophilic substitution of halogen
Amination at C-5 Ammonia or reducing agents Converts keto or halogen to amino group
N-Ethylation (if needed) Ethyl halides + base Alkylates pyrazole nitrogen

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or other functional groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ethylsulfanyl group can undergo redox reactions, modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural Variations at the 3-Position

The 3-position substituent critically influences molecular properties. Key analogs and their features are compared below:

Compound Name 3-Position Substituent Electronic Effect Steric Effect Key Applications/Properties References
1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine S-ethyl Moderate electron-withdrawing (due to sulfur) Moderate bulk Potential thrombin inhibition ; tunable NMR shifts
3-tert-Butyl-1-aryl-1H-pyrazol-5-amine tert-Butyl Electron-neutral High bulk Commercial availability; steric hindrance impacts binding
3-Methyl-1-phenyl-1H-pyrazol-5-amine Methyl Electron-neutral Low bulk Studied via DFT for NMR shifts
3-Trifluoromethyl-1-ethyl-1H-pyrazol-5-amine CF₃ Strong electron-withdrawing Moderate bulk Enhanced metabolic stability; halogen-like effects
3-Phenyl-1-(thienopyrimidinyl)-1H-pyrazol-5-amine Phenyl Electron-neutral Moderate bulk Hybrid compounds with fluorescence/biological activity

Key Observations :

  • Ethylsulfanyl balances electronic and steric effects, offering flexibility in drug design compared to bulky tert-butyl or electron-deficient CF₃ groups.
  • Methyl and phenyl substituents are simpler but lack the sulfur-mediated electronic effects seen in the target compound.

Spectroscopic Properties

DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents significantly affect NMR chemical shifts. For example:

  • The methyl group’s ¹H-NMR signal varies by ±0.2 ppm depending on the functional (B97D vs. TPSSTPSS) .
  • The ethylsulfanyl group’s sulfur atom may deshield adjacent protons, causing downfield shifts compared to methyl or tert-butyl analogs.

Comparison of Substituent Effects on ¹H-NMR :

Substituent Predicted δ (ppm) Functional Used Basis Set
Methyl 2.1–2.3 B3LYP 6-311+G(d,p)
Ethylsulfanyl ~2.5–3.0 (estimated)
CF₃ 3.8–4.2 (for adjacent protons) M06-2X TZVP

Biological Activity

1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is a member of the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases. This article reviews the biological activity of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is characterized by a pyrazole ring with an ethyl group and an ethylthio substituent. This unique substitution pattern influences its chemical reactivity and biological activity.

The biological activity of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, leading to alterations in cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can interact with receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amineMCF-7 (Breast Cancer)2.3
1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amineHCT116 (Colon Cancer)1.9

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanisms involved.

Antibacterial Activity

There is emerging evidence that pyrazole derivatives exhibit antibacterial properties. Preliminary evaluations indicate that 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacteria TypeActivity
Gram-positive (e.g., Staphylococcus aureus)Moderate Inhibition
Gram-negative (e.g., Escherichia coli)Weak Inhibition

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into their therapeutic potential:

  • Study on Anticancer Properties : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.5 to 5 µM. The study emphasized the importance of substituent patterns in enhancing biological activity .
  • Antimicrobial Evaluation : Research involving various pyrazole derivatives showed promising results against bacterial strains, with some compounds demonstrating MIC values lower than standard antibiotics .

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